Cas no 769966-04-3 (7-fluoro-2,3-dihydro-1H-indole)

7-fluoro-2,3-dihydro-1H-indole 化学的及び物理的性質
名前と識別子
-
- 7-Fluoroindoline
- 1H-Indole, 7-fluoro-2,3-dihydro-
- 7-fluoro-2,3-dihydro-1H-indole
- 1H-Indole,7-fluoro-2,3-dihydro
- 2,3-dihydro-7-fluoro-1H-indole
- A1-15587
- EN300-98048
- E78273
- CS-0179590
- TQP1219
- SCHEMBL515124
- AGJTUVBSTFSZFY-UHFFFAOYSA-N
- AKOS002433798
- FT-0770052
- DTXSID60588036
- Z235538802
- SY193328
- 1H-INDOLE,7-FLUORO-2,3-DIHYDRO-
- SB38672
- BS-13205
- AMY21166
- AC-27815
- Q-102610
- MFCD09041825
- 769966-04-3
- DA-16748
-
- MDL: MFCD09041825
- インチ: InChI=1S/C8H8FN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2
- InChIKey: AGJTUVBSTFSZFY-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C(=C1)F)NCC2
計算された属性
- せいみつぶんしりょう: 137.06400
- どういたいしつりょう: 137.064077422g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- PSA: 12.03000
- LogP: 1.93170
7-fluoro-2,3-dihydro-1H-indole セキュリティ情報
7-fluoro-2,3-dihydro-1H-indole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
7-fluoro-2,3-dihydro-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-98048-10g |
7-fluoro-2,3-dihydro-1H-indole |
769966-04-3 | 94% | 10g |
$4161.0 | 2023-09-01 | |
abcr | AB522773-250 mg |
7-Fluoro-2,3-dihydro-1H-indole; . |
769966-04-3 | 250MG |
€216.00 | 2023-04-17 | ||
Chemenu | CM147196-1g |
7-fluoroindoline |
769966-04-3 | 95%+ | 1g |
$*** | 2023-05-29 | |
Enamine | EN300-98048-0.25g |
7-fluoro-2,3-dihydro-1H-indole |
769966-04-3 | 95.0% | 0.25g |
$62.0 | 2025-03-21 | |
Enamine | EN300-98048-0.5g |
7-fluoro-2,3-dihydro-1H-indole |
769966-04-3 | 95.0% | 0.5g |
$98.0 | 2025-03-21 | |
TRC | B439798-50mg |
7-fluoro-2,3-dihydro-1H-indole |
769966-04-3 | 50mg |
$ 210.00 | 2022-06-01 | ||
TRC | B439798-100mg |
7-fluoro-2,3-dihydro-1H-indole |
769966-04-3 | 100mg |
$ 340.00 | 2022-06-01 | ||
abcr | AB522773-1 g |
7-Fluoro-2,3-dihydro-1H-indole; . |
769966-04-3 | 1g |
€457.40 | 2023-04-17 | ||
eNovation Chemicals LLC | Y1005147-5g |
7-Fluoro-2,3-dihydro-1H-indole |
769966-04-3 | 95% | 5g |
$1115 | 2024-07-28 | |
abcr | AB522773-5 g |
7-Fluoro-2,3-dihydro-1H-indole; . |
769966-04-3 | 5g |
€1,439.30 | 2023-04-17 |
7-fluoro-2,3-dihydro-1H-indole 関連文献
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
7-fluoro-2,3-dihydro-1H-indoleに関する追加情報
7-fluoro-2,3-dihydro-1H-indole (CAS No. 769966-04-3): A Key Intermediate in Modern Pharmaceutical Research
7-fluoro-2,3-dihydro-1H-indole, identified by its Chemical Abstracts Service (CAS) number CAS No. 769966-04-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound serves as a crucial intermediate in the synthesis of various pharmacologically relevant molecules, particularly in the development of novel therapeutic agents targeting neurological and inflammatory disorders.
The structural motif of 7-fluoro-2,3-dihydro-1H-indole consists of a fused indole ring system with a fluorine substituent at the 7-position and a dihydro substitution at the 2- and 3-positions. This specific arrangement imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for medicinal chemists. The presence of the fluorine atom, in particular, is well-documented for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of associated drug candidates.
In recent years, there has been a surge in research focused on leveraging fluorinated indole derivatives for their potential therapeutic applications. One notable area of interest is in the development of compounds with neuroprotective properties. Studies have demonstrated that certain fluorinated indoles exhibit promising effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The dihydro substitution at the 2- and 3-positions enhances the compound's solubility and bioavailability, which are critical factors for effective drug delivery.
Moreover, 7-fluoro-2,3-dihydro-1H-indole has been explored as a precursor in the synthesis of novel anti-inflammatory agents. Inflammatory processes are central to a wide range of pathological conditions, including autoimmune diseases and chronic infections. Researchers have found that fluorinated indole derivatives can interact with key inflammatory pathways by modulating the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The fluorine atom's ability to increase binding affinity for these targets has led to the discovery of several lead compounds with significant therapeutic potential.
The compound's utility extends beyond neurological and inflammatory applications. It has also been investigated for its role in anticancer research. Fluorinated indoles have shown promise in disrupting cancer cell proliferation by inhibiting key signaling cascades involved in tumor growth and metastasis. Preclinical studies have highlighted the ability of derivatives of 7-fluoro-2,3-dihydro-1H-indole to induce apoptosis in various cancer cell lines while exhibiting minimal toxicity toward healthy cells. This selective toxicity makes it an attractive candidate for further development into targeted cancer therapies.
The synthetic accessibility of CAS No. 769966-04-3, or 7-fluoro-2,3-dihydro-1H-indole, is another factor contributing to its widespread use in pharmaceutical research. The compound can be readily synthesized through established methodologies involving condensation reactions and functional group transformations. This ease of synthesis allows researchers to modify the core structure further, enabling the exploration of a diverse array of analogs with tailored biological activities.
In conclusion, 7-fluoro-2,3-dihydro-1H-indole represents a valuable building block in modern drug discovery efforts. Its unique structural features and demonstrated biological activities make it a cornerstone in the development of novel therapeutic agents targeting neurological disorders, inflammation, and cancer. As research continues to uncover new applications for this compound, its significance in pharmaceutical chemistry is likely to grow even further.
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